methyl 2-(6-amino-3-bromopyridin-2-yl)acetate
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Overview
Description
Methyl 2-(6-amino-3-bromopyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position and an amino group at the 6-position of the pyridine ring, with a methyl ester group attached to the 2-position of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-amino-3-bromopyridin-2-yl)acetate typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 6-amino-3-bromopyridine with methyl 2-boronoacetate in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various pyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-amino-3-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively.
Scientific Research Applications
Methyl 2-(6-amino-3-bromopyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-amino-3-bromopyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group at the 6-position can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromopyridin-2-yl)acetate
- Methyl 2-(4-bromopyridin-2-yl)acetate
- Methyl 2-(5-bromopyridin-2-yl)acetate
Uniqueness
Methyl 2-(6-amino-3-bromopyridin-2-yl)acetate is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 2-(6-amino-3-bromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)4-6-5(9)2-3-7(10)11-6/h2-3H,4H2,1H3,(H2,10,11) |
InChI Key |
AQOVITYUZJWXEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=N1)N)Br |
Origin of Product |
United States |
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